5-bromo-2-iodo-1H-imidazole 5-bromo-2-iodo-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 857811-78-0
VCID: VC5212815
InChI: InChI=1S/C3H2BrIN2/c4-2-1-6-3(5)7-2/h1H,(H,6,7)
SMILES: C1=C(NC(=N1)I)Br
Molecular Formula: C3H2BrIN2
Molecular Weight: 272.871

5-bromo-2-iodo-1H-imidazole

CAS No.: 857811-78-0

Cat. No.: VC5212815

Molecular Formula: C3H2BrIN2

Molecular Weight: 272.871

* For research use only. Not for human or veterinary use.

5-bromo-2-iodo-1H-imidazole - 857811-78-0

Specification

CAS No. 857811-78-0
Molecular Formula C3H2BrIN2
Molecular Weight 272.871
IUPAC Name 5-bromo-2-iodo-1H-imidazole
Standard InChI InChI=1S/C3H2BrIN2/c4-2-1-6-3(5)7-2/h1H,(H,6,7)
Standard InChI Key GUDYQYMPJAGBCR-UHFFFAOYSA-N
SMILES C1=C(NC(=N1)I)Br

Introduction

Structural and Molecular Characteristics

The molecular structure of 5-bromo-2-iodo-1H-imidazole consists of a five-membered aromatic ring containing two nitrogen atoms at non-adjacent positions, with bromine and iodine substituents introducing significant steric and electronic effects. The presence of heavy halogens increases molecular polarizability, making the compound amenable to cross-coupling reactions such as Suzuki-Miyaura or Ullmann-type couplings.

Crystallographic Insights

Although no direct crystallographic data for 5-bromo-2-iodo-1H-imidazole is available, related compounds like 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde offer structural parallels. In such analogs, halogen atoms induce non-coplanar arrangements between aromatic rings due to steric hindrance. For example, the dihedral angle between the indole and iodobenzene rings in the aforementioned compound is approximately 84.7°, highlighting the conformational flexibility imparted by bulky substituents .

Spectroscopic Properties

  • NMR Spectroscopy: The 1H^{1}\text{H}-NMR spectrum of analogous imidazole derivatives typically shows deshielded aromatic protons adjacent to halogen atoms, with coupling constants indicative of spin-spin interactions.

  • IR Spectroscopy: Stretching vibrations for C-Br and C-I bonds appear in the 550–650 cm1^{-1} and 500–600 cm1^{-1} ranges, respectively.

Synthetic Methodologies

Halogenation Strategies

Synthesis of 5-bromo-2-iodo-1H-imidazole likely involves sequential halogenation of the parent imidazole ring. A plausible route includes:

  • Bromination: Electrophilic aromatic substitution using bromine (Br2_2) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst.

  • Iodination: Subsequent iodination at the 2-position via directed ortho-metalation or halogen exchange reactions.

Example Protocol from Analogous Systems

A related synthesis of 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde involves:

  • Step 1: Deprotonation of 5-bromo-1H-indole-3-carbaldehyde with sodium hydride in anhydrous DMF.

  • Step 2: Acylation with 2-iodobenzoyl chloride at 0°C, followed by gradual warming to room temperature .

Table 1: Key Reaction Parameters for Halogenated Imidazole Synthesis

ParameterConditions
Temperature0°C to 25°C (controlled exotherm)
SolventAnhydrous DMF or THF
CatalystNaH or LDA
Reaction Time2–6 hours
Yield50–60% (after purification)

Chemical Reactivity and Functionalization

Substitution Reactions

The bromine and iodine atoms serve as leaving groups, enabling nucleophilic aromatic substitution (NAS) with amines, thiols, or alkoxides. For instance:

5-Bromo-2-iodo-1H-imidazole+R-NH25-Amino-2-iodo-1H-imidazole+HBr\text{5-Bromo-2-iodo-1H-imidazole} + \text{R-NH}_2 \rightarrow \text{5-Amino-2-iodo-1H-imidazole} + \text{HBr}

Iodine’s superior leaving group ability compared to bromine facilitates selective substitution at the 2-position under mild conditions.

Cross-Coupling Applications

The compound’s halogen atoms are pivotal in metal-catalyzed couplings:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed arylation using boronic acids.

  • Ullmann Reaction: Copper-mediated coupling with aryl halides to form biaryl structures.

Future Directions

  • Crystallographic Studies: Single-crystal X-ray diffraction would elucidate precise bond lengths and intermolecular interactions.

  • Catalytic Optimization: Developing greener synthetic routes using photoredox catalysis or flow chemistry.

  • Biological Screening: Evaluating bioactivity against drug-resistant pathogens or cancer cell lines.

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